1H-Azepine-1-carbothioic acid, hexahydro-
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Overview
Description
1H-Azepine-1-carbothioic acid, hexahydro- is a chemical compound with the molecular formula C7H13NOS. It is a derivative of azepine, a seven-membered heterocyclic compound containing nitrogen.
Preparation Methods
The synthesis of 1H-Azepine-1-carbothioic acid, hexahydro- typically involves the reaction of azepine derivatives with thiocarboxylic acid. One common method includes the reaction of hexahydroazepine with carbon disulfide under basic conditions to form the corresponding thiocarboxylic acid derivative. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
1H-Azepine-1-carbothioic acid, hexahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiocarboxylic acid group to a thiol or a sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride
Nucleophiles: Alkyl halides, amines
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
1H-Azepine-1-carbothioic acid, hexahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1H-Azepine-1-carbothioic acid, hexahydro- involves its interaction with specific molecular targets and pathways. The thiocarboxylic acid group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1H-Azepine-1-carbothioic acid, hexahydro- can be compared with other similar compounds such as:
1H-Azepine-1-carbothioic acid, hexahydro-, S-ethyl ester: This compound has an ethyl ester group instead of the thiocarboxylic acid group, which may alter its reactivity and biological activity
1H-Azepine-1-carbothioic acid, hexahydro-, S-(2-phenoxyethyl) ester:
1H-Azepine-1-carbothioic acid, hexahydro-, (1-(2-pyridinyl)ethylidene)hydrazide: This derivative has a hydrazide group, which can introduce different reactivity and biological effects.
Properties
IUPAC Name |
azepane-1-carbothioic S-acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NOS/c9-7(10)8-5-3-1-2-4-6-8/h1-6H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFSSCKCYPZCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NOS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50201782 |
Source
|
Record name | 1H-Azepine-1-carbothioic acid, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.25 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53563-24-9 |
Source
|
Record name | 1H-Azepine-1-carbothioic acid, hexahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053563249 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Azepine-1-carbothioic acid, hexahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50201782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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